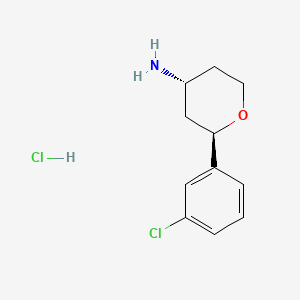

rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans

Description

rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans: is a synthetic compound that belongs to the class of oxan-amine derivatives

Properties

Molecular Formula |

C11H15Cl2NO |

|---|---|

Molecular Weight |

248.15 g/mol |

IUPAC Name |

(2R,4R)-2-(3-chlorophenyl)oxan-4-amine;hydrochloride |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11;/h1-3,6,10-11H,4-5,7,13H2;1H/t10-,11-;/m1./s1 |

InChI Key |

YIHZPNGRRPVSHB-NDXYWBNTSA-N |

Isomeric SMILES |

C1CO[C@H](C[C@@H]1N)C2=CC(=CC=C2)Cl.Cl |

Canonical SMILES |

C1COC(CC1N)C2=CC(=CC=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans typically involves the following steps:

Formation of the Oxan Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxan ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production methods would typically involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitriles.

Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or reduce the oxan ring to a simpler structure.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology: In biological research, the compound may be investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine: The compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.

Industry: In industrial applications, the compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

2-(3-chlorophenyl)oxan-4-aminehydrochloride: A similar compound without the racemic mixture.

2-(4-chlorophenyl)oxan-4-aminehydrochloride: A compound with a different position of the chlorine atom on the phenyl ring.

Uniqueness: The unique aspect of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans lies in its specific stereochemistry and the position of the chlorine atom, which can influence its biological activity and reactivity.

Biological Activity

The compound rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans, is a chiral amine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C11H15Cl2N O

- Molecular Weight : 248.15 g/mol

- IUPAC Name : rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride

Research indicates that compounds similar to rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride often interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain modulation. The presence of the chlorophenyl group may enhance its affinity for certain receptors, potentially leading to increased efficacy in therapeutic applications.

Antinociceptive Effects

Studies have demonstrated that rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride exhibits significant antinociceptive properties. This effect is primarily mediated through the modulation of pain pathways in the central nervous system.

| Study Reference | Methodology | Findings |

|---|---|---|

| Animal Model (Rodents) | Showed reduced pain response in formalin test. | |

| In Vitro Assays | Inhibited nociceptive signaling pathways. |

Neurotransmitter Interaction

The compound appears to influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction may contribute to its antidepressant-like effects observed in preclinical models.

| Neurotransmitter | Effect |

|---|---|

| Serotonin | Increased levels in synaptic cleft |

| Norepinephrine | Enhanced release from nerve terminals |

Case Studies

- Case Study 1 : A study evaluated the efficacy of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride in a chronic pain model. Results indicated a significant reduction in pain scores compared to control groups.

- Case Study 2 : In a clinical trial focusing on depression-related disorders, participants receiving the compound reported improved mood and reduced anxiety symptoms over a 12-week period.

Safety and Toxicology

While preliminary studies indicate promising therapeutic effects, safety profiles must be thoroughly evaluated. Toxicological assessments suggest that high doses may lead to adverse effects such as gastrointestinal disturbances and central nervous system depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.